molecular formula C₁₅H₂₁IN₂O₃ B026710 Iolopride CAS No. 84226-06-2

Iolopride

Cat. No. B026710
CAS RN: 84226-06-2
M. Wt: 404.24 g/mol
InChI Key: CANPFCFJURGKAX-JTQLQIEISA-N
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Description

Synthesis Analysis

Iolopride's synthesis involves complex chemical processes. Studies have explored various synthetic pathways and chemical reactions to develop and optimize its production. For example, the work by Gros et al. (2014) discusses the degradation of similar compounds, which can inform the synthesis of iolopride (Gros et al., 2014).

Molecular Structure Analysis

The molecular structure of iolopride is characterized by specific functional groups and molecular geometry. This structure determines its reactivity and interactions with other molecules. The study by Kessler et al. (1991) provides insights into the molecular structure of related compounds (Kessler et al., 1991).

Chemical Reactions and Properties

Iolopride's chemical behavior includes its reactions under various conditions and with different chemicals. The study by Zhdankin and Stang (2008) discusses the properties of polyvalent iodine compounds, which can be relevant to understanding iolopride's reactivity (Zhdankin & Stang, 2008).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and density, are crucial for understanding iolopride's behavior in different environments. Kessler et al. (1991) provide relevant information on the physical properties of structurally similar compounds (Kessler et al., 1991).

Chemical Properties Analysis

Iolopride's chemical properties, like pH, reactivity, and stability, are essential for its practical applications. The study by Gros et al. (2014) discusses the chemical properties and degradation products of related compounds, offering insights into iolopride's chemical behavior (Gros et al., 2014).

Scientific Research Applications

  • Iodinated oil was used in Peru to prevent and treat iodine deficiency, leading to the virtual elimination of the deficiency by 1995 (Pretell, 2017).

  • Research on pilocarpine-induced ciliary muscle contraction, which is relevant for understanding intraocular lens (IOL) movement in the eye, indicates that pilocarpine may overestimate IOL movement compared to a monocular near-driven stimulus. This finding is significant for evaluating the potential of accommodating IOLs (Kriechbaum et al., 2005).

  • Internet of Things (IoT) applications, notably in healthcare, have been instrumental in identifying symptoms, providing better treatment, and reducing healthcare costs, especially during the COVID-19 pandemic (Singh et al., 2020).

  • Topical nipradilol, a medication with both beta-blocking and alpha-blocking activities, has been studied for its effects on intraocular pressure and aqueous dynamics in humans (Kanno et al., 2000).

  • In a long-term study, nipradilol demonstrated ocular hypotensive effects and clinical safety, confirming its efficacy and safety equivalent to timolol in treating eye conditions like glaucoma and ocular hypertension (Kanno et al., 2006).

properties

IUPAC Name

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-3-iodo-6-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21IN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(21-2)7-6-11(16)14(13)19/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANPFCFJURGKAX-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2O)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401144235
Record name N-[[(2S)-1-Ethyl-2-pyrrolidinyl]methyl]-2-hydroxy-3-iodo-6-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401144235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iolopride

CAS RN

84226-06-2
Record name N-[[(2S)-1-Ethyl-2-pyrrolidinyl]methyl]-2-hydroxy-3-iodo-6-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84226-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084226062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[[(2S)-1-Ethyl-2-pyrrolidinyl]methyl]-2-hydroxy-3-iodo-6-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401144235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOLOPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J5D4ZN1JK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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